Erucic anhydride

Overview

Description

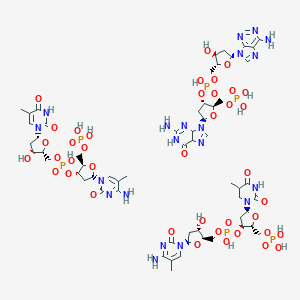

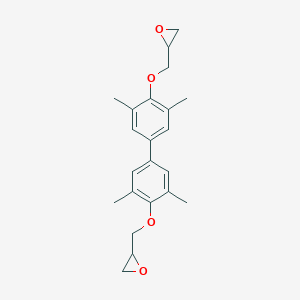

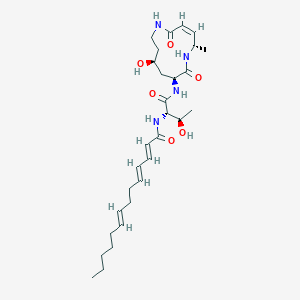

Erucic anhydride, also known as cis-13-Docosenoic anhydride, is a compound with the molecular formula C44H82O3 and a molecular weight of 659.12 . It is available from Glentham Life Sciences and Chemsrc .

Molecular Structure Analysis

Erucic anhydride’s molecular structure consists of 44 carbon atoms, 82 hydrogen atoms, and 3 oxygen atoms . It has a density of 0.887g/cm3 and a boiling point of 682.3ºC at 760 mmHg .Chemical Reactions Analysis

While specific chemical reactions involving Erucic anhydride are not available, anhydrides in general undergo nucleophilic attack by alcohols, followed by deprotonation and leaving group removal .Physical And Chemical Properties Analysis

Erucic anhydride has a molecular weight of 659.12 and a density of 0.887g/cm3 . Its boiling point is 682.3ºC at 760 mmHg .Scientific Research Applications

Neuroprotection

Field

Neuroscience

Application

Erucic acid has been studied for its potential neuroprotective properties .

Methods

While specific experimental procedures vary, research typically involves administering erucic acid to animal models and observing any changes in neurological health or behavior .

Results

The data on erucic acid’s neuroprotective effects is still relatively small and ambiguous, but it is a promising area for future research .

Cytotoxicity

Field

Oncology

Application

Erucic acid has been investigated for its cytotoxic properties, which could make it useful in cancer treatment .

Methods

This typically involves in vitro testing on cancer cell lines to observe the effects of erucic acid .

Results

Preliminary results suggest that erucic acid may have cytotoxic effects, but more in-depth studies are needed .

Cardiotoxicity

Field

Cardiology

Application

Erucic acid has been studied for its potential cardiotoxic effects .

Methods

Research often involves administering erucic acid to animal models and monitoring heart health .

Results

While some data indicated its cardiotoxicity to rats, the cardiac adverse effects of erucic acid have not been confirmed in humans .

Drug Carrier

Field

Pharmacology

Application

Erucic acid may have potential as a drug carrier .

Methods

This would involve combining erucic acid with other drugs and observing the effects .

Results

This is another area where further research is needed .

Nutritional Supplement

Field

Nutrition

Application

Erucic acid is frequently utilized as a nutritional supplement for the treatment of adrenoleukodystrophy, myocardial disease, and memory improvement .

Methods

This involves the ingestion of erucic acid, often through dietary sources .

Results

The review of the article indicated that erucic acid improves cognitive function .

Industrial Applications

Field

Industrial Chemistry

Application

Erucic acid is a significant oleochemical substance with widespread application across various industries .

Methods

Its primary utilization lies in the production of fine chemicals, owing to its hydrophobicity and exceptional lubricating properties .

Results

Upon hydrogenation, erucic acid can be transformed into behenic acid which finds extensive use as plasticizers, lubricants, and stabilizers in the food, pharmaceutical, and plastics industries .

Precursor to Brassylic Acid

Application

Erucic acid is a precursor to brassylic acid, a C13-dicarboxylic acid that is used to make specialty polyamides and polyesters .

Methods

The conversion entails ozonolysis, which selectively cleaves the C=C bond in erucic acid .

Results

This process is used in the production of fine chemicals .

Lubricants and Surfactants

Application

Amides of erucic acid are used as lubricants and surfactants .

Methods

This involves the chemical modification of erucic acid .

Results

These amides have been found to have excellent lubricating properties .

Inhibition of Elastase and Thrombin

Field

Biochemistry

Application

Erucic acid has been found to inhibit elastase and thrombin .

Methods

This involves in vitro testing to observe the effects of erucic acid .

Results

These findings suggest that erucic acid may have potential therapeutic applications .

Anti-Inflammatory and Antioxidant Properties

Application

Erucic acid has been found to have anti-inflammatory and antioxidant properties .

Methods

This involves in vitro and in vivo testing to observe the effects of erucic acid .

Results

Inhibition of Influenza A Virus

Field

Virology

Application

Erucic acid has been found to inhibit the influenza A virus .

Results

These findings suggest that erucic acid may have potential antiviral applications .

Improvement of Cognitive Function

Application

Erucic acid has been found to improve cognitive function in mice with scopolamine-induced amnesia .

Methods

This involves administering erucic acid to mice and observing changes in cognitive function .

Results

The findings revealed that erucic acid significantly improved cognitive function, comparable to the effects of donepezil, a reference medication .

Oxidation of Long-Chain Fatty Acids

Application

Erucic acid has been found to suppress the rate of the oxidation of long-chain fatty acids .

Results

This may lead to an extramitochondrial accumulation of activated fatty acids and keep to increased triglyceride synthesis in the heart .

Improvement of Mental Abilities

Application

Erucic acid and its analogues could potentially serve as therapeutic agents for improving mental abilities in individuals with neurodegenerative diseases .

Methods

This involves administering erucic acid to animal models and observing changes in cognitive function .

Results

The findings revealed that erucic acid significantly improved cognitive function .

Future Directions

The global Erucic Acid market displayed a consumption of 215 thousand tonnes in 2022 and is expected to grow at a steady CAGR of 4.01% during the forecast period until 2032 . Erucic acid is a versatile chemical that is utilized in a variety of products, including lubricants, polymers, hygiene products and cosmetics, and pharmaceuticals .

properties

IUPAC Name |

[(Z)-docos-13-enoyl] (Z)-docos-13-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H82O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(45)47-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-42H2,1-2H3/b19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWSCSGKAPKSBZ-CLFAGFIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H82O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erucic anhydride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B33792.png)

![(2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B33797.png)